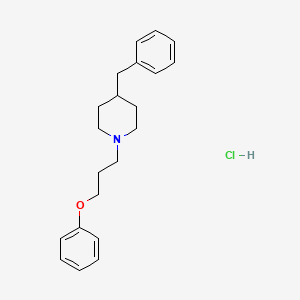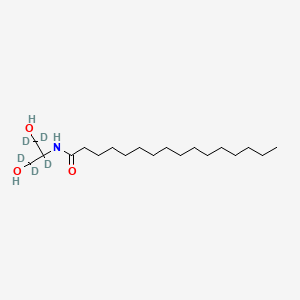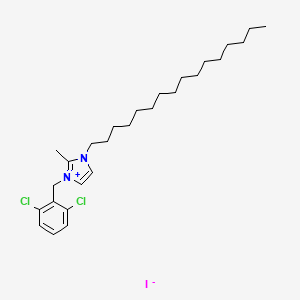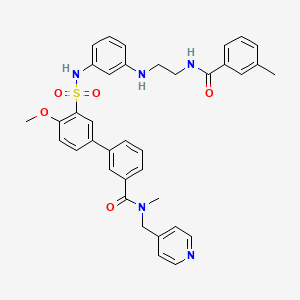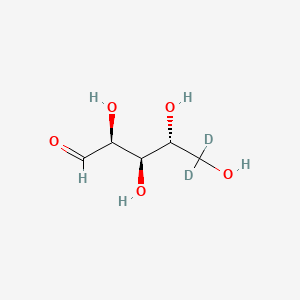
D-Arabinose-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Arabinose-d2: is a deuterated form of D-arabinose, a naturally occurring pentose sugar. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in tracing and metabolic studies. D-Arabinose itself is a component of biopolymers such as hemicellulose and pectin, and it plays a role in the metabolism of certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Arabinose-d2 can be synthesized through the deuteration of D-arabinose. One common method involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) under specific conditions. The process typically involves dissolving D-arabinose in deuterium oxide and allowing the exchange to occur over time, often catalyzed by a base or acid to facilitate the exchange .
Industrial Production Methods: Industrial production of D-arabinose involves the conversion of sodium gluconate into D-arabinose using ferric sulfate as a catalyst and hydrogen peroxide as an oxidizing agent. The process includes steps such as electrodialysis, ion exchange, concentration, decolorization, and crystallization to obtain high-purity D-arabinose .
Chemical Reactions Analysis
Types of Reactions: D-Arabinose-d2 undergoes various chemical reactions, including:
Oxidation: D-Arabinose can be oxidized to form D-arabinonic acid using oxidizing agents such as nitric acid.
Reduction: It can be reduced to form D-arabitol using reducing agents like sodium borohydride.
Isomerization: D-Arabinose can be isomerized to D-ribulose using arabinose isomerase.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Isomerization: Arabinose isomerase enzyme under mild conditions.
Major Products:
Oxidation: D-Arabinonic acid.
Reduction: D-Arabitol.
Isomerization: D-Ribulose.
Scientific Research Applications
Chemistry: D-Arabinose-d2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. Its deuterated form allows for precise tracking using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, D-arabinose is used to study the metabolism of certain bacteria, such as Escherichia coli, which can utilize D-arabinose as a carbon source .
Medicine: D-Arabinose has shown potential in cancer research. Studies have indicated that D-arabinose can induce cell cycle arrest and promote autophagy in breast cancer cells via the p38 MAPK signaling pathway .
Industry: D-Arabinose is used in the production of riboflavin (vitamin B2) and as an intermediate in the synthesis of antiviral and anticancer drugs .
Mechanism of Action
D-Arabinose-d2 exerts its effects primarily through its involvement in metabolic pathways. In cancer research, D-arabinose has been shown to induce cytotoxicity by promoting autophagy and activating the p38 MAPK signaling pathway. This leads to cell cycle arrest and inhibition of tumor cell proliferation . The deuterated form allows for detailed tracking and analysis of these pathways using advanced analytical techniques.
Comparison with Similar Compounds
L-Arabinose: Another pentose sugar, commonly found in nature and used in similar metabolic studies.
D-Xylose: A structurally similar pentose sugar used in various biochemical applications.
Uniqueness: D-Arabinose-d2 is unique due to its deuterated form, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms of sugar metabolism is crucial .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
(2S,3R,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2 |
InChI Key |
PYMYPHUHKUWMLA-QMQQWFHOSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


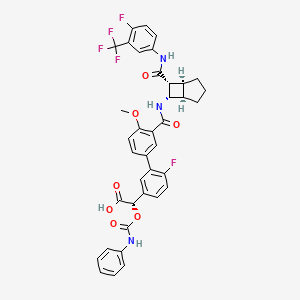
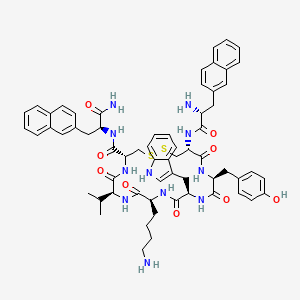

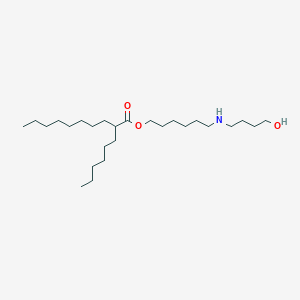
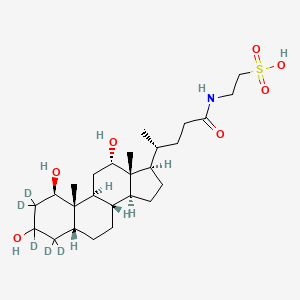
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
